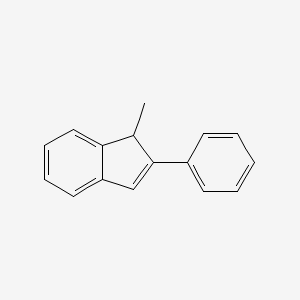

1-Methyl-2-phenylindene

Description

BenchChem offers high-quality 1-Methyl-2-phenylindene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-2-phenylindene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3661-63-0 |

|---|---|

Molecular Formula |

C16H14 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-methyl-2-phenyl-1H-indene |

InChI |

InChI=1S/C16H14/c1-12-15-10-6-5-9-14(15)11-16(12)13-7-3-2-4-8-13/h2-12H,1H3 |

InChI Key |

SOKYZLBJLDLMTR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=CC=CC=C2C=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Steric Effects of the Phenyl Group in 1-Methyl-2-phenylindene Ligands

Abstract

Substituted indenyl ligands have become indispensable in modern organometallic chemistry and catalysis, largely due to the "indenyl effect," which enhances the reactivity of their metal complexes compared to cyclopentadienyl analogues.[1] This guide provides an in-depth technical analysis of the 1-methyl-2-phenylindene ligand system, focusing specifically on the profound steric influence of the C2-phenyl substituent. We explore the synthetic rationale for accessing this ligand scaffold, analyze its coordination chemistry, and quantify its steric profile through comparative analysis. The central thesis is that the rigid and bulky nature of the C2-phenyl group creates a highly defined and restricted coordination pocket around the metal center. This steric imposition dictates the geometry of the resulting complex, influences substrate approach, and serves as a critical design element for developing catalysts with high selectivity in transformations such as asymmetric catalysis and olefin polymerization. Detailed experimental protocols for the synthesis of the ligand and a representative metallocene complex are provided to bridge theory with practical application for researchers in catalyst development and fine chemical synthesis.

Introduction to Indenyl Ligands in Organometallic Catalysis

Transition metal complexes containing indenyl ligands are a cornerstone of organometallic catalysis. As the benzo-fused analogue of the ubiquitous cyclopentadienyl (Cp) ligand, the indenyl (Ind) system imparts unique electronic and steric properties to a metal center.[2] The most notable of these is the "indenyl effect," a phenomenon where the fused benzene ring stabilizes a slip-page of the ligand's hapticity from η⁵ to η³. This η⁵–η³ isomerization facilitates associative ligand substitution mechanisms, even in coordinatively saturated 18-electron complexes, leading to reaction rate accelerations of up to 10⁸ compared to their Cp counterparts.[1][3]

While the electronic benefits of the indenyl scaffold are well-documented, the strategic placement of substituents on the five- and six-membered rings offers a powerful tool for tuning the steric environment of the catalyst's active site. The substitution pattern dictates the spatial arrangement of the ligands, which in turn controls the coordination geometry and the accessibility of substrates.[4]

This guide focuses on the 1-methyl-2-phenylindene ligand, a scaffold designed to impose significant and predictable steric hindrance. The C1-methyl group serves to lock the orientation of the larger C2-phenyl substituent, which projects into the coordination sphere of the metal. Our objective is to provide a detailed examination of how this specific substitution pattern, particularly the steric bulk of the phenyl group, influences the ligand's synthesis, coordination behavior, and ultimately, its potential application in designing highly selective catalysts.

Ligand Synthesis and Characterization

Rationale for Synthetic Design

The synthesis of substituted indenes can be approached through various routes, including the cyclization of phenyl-substituted precursors or the functionalization of an existing indene core.[5] For the 1-methyl-2-phenylindene target, a logical and robust strategy begins with a precursor already containing the 2-phenyl moiety, such as 2-phenyl-1-indanone. This approach isolates the key challenges to the formation of the five-membered ring and the subsequent introduction of the C1-methyl group. The methylation of the resulting 2-phenylindene anion is a critical step, where the deprotonation occurs regioselectively at the C1 position, allowing for the introduction of the methyl group via nucleophilic attack on an electrophilic methyl source.

Proposed Synthetic Protocol: Synthesis of 1-Methyl-2-phenyl-1H-indene

A validated two-step protocol is outlined below, starting from commercially available 2-phenyl-1-indanone. This methodology ensures high purity and yield, critical for subsequent metallation and catalysis studies.

Step 1: Reduction of 2-phenyl-1-indanone to 2-phenyl-1H-indene

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether at 0 °C under an argon atmosphere, add a solution of 2-phenyl-1-indanone in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting granular precipitate and wash thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-phenyl-1-indenol.

-

Dissolve the crude alcohol in toluene containing a catalytic amount of p-toluenesulfonic acid (PTSA).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the dehydration by TLC. Upon completion, cool the mixture, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate to yield 2-phenyl-1H-indene.

Step 2: Methylation of 2-phenyl-1H-indene

-

Dissolve the 2-phenyl-1H-indene from the previous step in anhydrous tetrahydrofuran (THF) and cool to -78 °C under argon.

-

Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. A deep color change indicates the formation of the 2-phenylindenyl anion.

-

Stir the solution at -78 °C for 1 hour, then add iodomethane (CH₃I) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated ammonium chloride solution and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-2-phenyl-1H-indene as a pure solid.

Spectroscopic Characterization

Confirmation of the final product is achieved through standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic doublet for the methyl group (~1.3-1.5 ppm) coupled to the adjacent methine proton. The methine proton (H1) will appear as a quartet (~3.5-3.8 ppm). Aromatic protons from both the indenyl and phenyl rings will resonate in the ~7.0-7.8 ppm region. The vinyl proton at the C3 position will appear as a singlet or a narrow doublet further downfield.

-

¹³C NMR: The carbon NMR will show distinct signals for the methyl carbon (~15-20 ppm), the C1 methine carbon (~45-50 ppm), and a series of signals in the aromatic region (120-150 ppm) corresponding to the nine sp² carbons of the phenyl group and the six sp² carbons of the indenyl backbone.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula, C₁₆H₁₄, with high accuracy.

Analysis of Steric Effects

Coordination and Conformation

Upon deprotonation, the 1-methyl-2-phenylindenyl anion coordinates to a metal center in an η⁵ fashion. The steric environment created by the substituents is significant. The C1-methyl group and the C2-phenyl group create a chiral, sterically biased ligand face. The bulky phenyl group, in particular, cannot lie coplanar with the indenyl ring system due to severe steric clashes with both the C1-methyl group and the hydrogen at the C3 position. This forces the phenyl ring to adopt a twisted conformation, creating a well-defined chiral pocket around the metal center.

The Dihedral Angle and Steric Cone

While a crystal structure for a 1-methyl-2-phenylindene metal complex is not available in the searched literature, data from the closely related 1-methyl-2-phenyl-1H-indole shows that the phenyl ring makes a significant dihedral angle of 46.09° with the plane of the indole system.[6] A similar, if not greater, dihedral angle is expected for the indenyl system due to the sp³-hybridized carbon at the C1 position bringing the methyl group closer to the phenyl ring. This fixed, out-of-plane orientation of the phenyl group is the primary source of steric hindrance, effectively shielding one side of the metal's coordination sphere.

The diagram below, generated using DOT language, illustrates this steric relationship.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1-Methyl-2-phenylindene Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Indene and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The strategic placement of substituents on the indene ring system can profoundly influence molecular properties, including biological activity and material characteristics. A key aspect of harnessing their full potential lies in a thorough understanding of their isomeric stability. This technical guide provides a comprehensive exploration of the thermodynamic stability of 1-methyl-2-phenylindene isomers. We delve into the structural nuances that govern their relative energies, outline detailed experimental protocols for determining equilibrium constants, and present a robust computational workflow for theoretical validation. This document serves as a critical resource for researchers engaged in the synthesis, characterization, and application of substituted indenes, offering both foundational knowledge and practical, field-proven methodologies.

Introduction: The Significance of Isomeric Purity in Substituted Indenes

The indene framework, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentadiene ring, is a privileged structure in numerous biologically active molecules and functional materials.[1] The introduction of substituents, such as methyl and phenyl groups, gives rise to a variety of positional isomers, each with a unique three-dimensional architecture and electronic profile. In the case of 1-methyl-2-phenylindene, several isomers are possible depending on the position of the double bonds within the five-membered ring and the attachment points of the substituents.

The thermodynamic stability of these isomers is of paramount importance. In drug development, the most stable isomer is often the desired therapeutic agent, as it is less likely to convert to other, potentially inactive or toxic, forms under physiological conditions. For materials scientists, isomeric purity is crucial for achieving predictable and reproducible material properties. This guide will focus on the key isomers of methyl-phenyl-substituted indenes and the principles governing their thermodynamic equilibrium.

Structural Considerations and Hypothesized Stability

The primary isomers of 1-methyl-2-phenylindene are derivatives of the more stable 1H-indene tautomer.[1] The key positional isomers to consider are:

-

1-Methyl-2-phenyl-1H-indene: The methyl group is at a stereocenter.

-

3-Methyl-2-phenyl-1H-indene: The double bond is exocyclic to the phenyl group.

-

2-Methyl-3-phenyl-1H-indene: The methyl group is attached to the double bond.

The relative thermodynamic stability of these isomers is governed by a delicate interplay of several factors:

-

Alkene Substitution: According to Zaitsev's rule, more substituted alkenes are generally more stable. This would suggest that isomers with endocyclic double bonds and a higher degree of substitution will be favored.

-

Conjugation: Extended π-conjugation contributes to thermodynamic stability. The phenyl group's ability to conjugate with the indene system will be a significant factor. Isomers where the phenyl ring is directly attached to a double bond will benefit from this stabilization.

-

Steric Hindrance: Steric repulsion between bulky substituents can destabilize an isomer. The close proximity of the methyl and phenyl groups, or their interaction with the fused benzene ring, will introduce steric strain.

-

Hyperconjugation: The interaction of C-H σ-bonds with adjacent π-systems can contribute to stability.

Based on these principles, we can hypothesize that isomers with the double bond in conjugation with the phenyl group and with minimized steric interactions will be the most thermodynamically stable.

Experimental Determination of Thermodynamic Stability

The relative thermodynamic stabilities of the 1-methyl-2-phenylindene isomers can be determined experimentally by establishing an equilibrium between them and analyzing the composition of the resulting mixture. Base-catalyzed isomerization is a common and effective method for achieving this equilibrium.[2]

Experimental Protocol: Base-Catalyzed Equilibration

This protocol describes a general procedure for the isomerization of a non-equilibrium mixture of 1-methyl-2-phenylindene isomers to a thermodynamically controlled mixture.

Materials:

-

A sample of 1-methyl-2-phenylindene (can be a mixture of isomers).

-

Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or tert-butanol).

-

Strong base (e.g., potassium tert-butoxide (KOtBu) or sodium hydride (NaH)).

-

Inert atmosphere (Nitrogen or Argon).

-

Quenching agent (e.g., saturated aqueous ammonium chloride solution).

-

Extraction solvent (e.g., diethyl ether or ethyl acetate).

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

NMR solvent (e.g., CDCl₃ or DMSO-d₆).

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve a known quantity of the 1-methyl-2-phenylindene isomer mixture in the anhydrous solvent.

-

Initiation of Isomerization: Add a catalytic amount of the strong base (e.g., 0.1 equivalents) to the solution. The base will deprotonate the indene at the allylic position, generating a resonance-stabilized indenyl anion. Reprotonation can occur at different positions, leading to isomerization.

-

Equilibration: Stir the reaction mixture at a constant temperature (e.g., room temperature or elevated temperature to accelerate equilibration). Monitor the progress of the isomerization by taking small aliquots from the reaction mixture at regular intervals, quenching them, and analyzing by ¹H NMR spectroscopy.

-

Monitoring: The equilibrium is considered reached when the relative ratios of the isomers, as determined by the integration of characteristic peaks in the ¹H NMR spectrum, remain constant over time.

-

Work-up: Once equilibrium is reached, carefully quench the reaction by adding the quenching agent. Extract the organic components with a suitable solvent. Wash the organic layer with brine, dry it over the drying agent, and concentrate it under reduced pressure.

-

Analysis: Analyze the final isomer mixture by ¹H NMR and ¹³C NMR spectroscopy to determine the precise ratio of the isomers.

Data Analysis and Calculation of Thermodynamic Parameters

The equilibrium constant (Keq) for the isomerization between two isomers (A and B) is calculated from their final molar concentrations (or mole fractions) at equilibrium:

Keq = [B]eq / [A]eq

The standard Gibbs free energy change (ΔG°) for the isomerization can then be calculated using the following equation:[3][4]

ΔG° = -RT ln(Keq)

Where:

-

R is the ideal gas constant (8.314 J/mol·K).

-

T is the absolute temperature in Kelvin at which the equilibrium was established.

By determining the equilibrium constants at different temperatures, the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the isomerization can be determined using the van 't Hoff equation.

Workflow for Experimental Determination

Caption: Experimental workflow for determining thermodynamic stability.

Computational Chemistry Approach

Computational chemistry provides a powerful tool for predicting and understanding the relative stabilities of isomers. Density Functional Theory (DFT) is a widely used method for obtaining accurate geometric and energetic information for organic molecules.

Computational Protocol: DFT Calculations

This protocol outlines a general procedure for calculating the relative energies of 1-methyl-2-phenylindene isomers.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Procedure:

-

Structure Building: Build the 3D structures of the different 1-methyl-2-phenylindene isomers.

-

Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable level of theory, for example, the B3LYP functional with a 6-31G(d) basis set. This will find the lowest energy conformation for each isomer.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set, such as 6-311+G(d,p).

-

Data Extraction: From the output files, extract the electronic energies, ZPVE-corrected energies, enthalpies, and Gibbs free energies for each isomer.

-

Relative Energy Calculation: Calculate the relative energies (ΔE, ΔH, and ΔG) of the isomers by taking the difference between the energy of each isomer and the energy of the most stable isomer.

Interpreting Computational Results

The calculated relative Gibbs free energies (ΔG) will provide a theoretical prediction of the relative thermodynamic stabilities of the isomers at the specified temperature (usually 298.15 K). These values can be directly compared with the experimental results. Discrepancies between experimental and computational results can often be explained by solvent effects, which can be modeled computationally using implicit or explicit solvent models.

Workflow for Computational Analysis

Caption: Computational workflow for determining relative isomer stability.

Data Presentation and Expected Outcomes

The results from both experimental and computational studies should be summarized in clear, concise tables for easy comparison.

Table 1: Experimental Thermodynamic Data for the Isomerization of 1-Methyl-2-phenylindene Isomers at 298 K

| Isomerization | Keq | ΔG° (kJ/mol) |

| Isomer A ⇌ Isomer B | Value | Value |

| Isomer A ⇌ Isomer C | Value | Value |

Table 2: Calculated Relative Energies of 1-Methyl-2-phenylindene Isomers (gas phase, 298 K)

| Isomer | Relative Electronic Energy (ΔE, kJ/mol) | Relative Enthalpy (ΔH, kJ/mol) | Relative Gibbs Free Energy (ΔG, kJ/mol) |

| Most Stable Isomer | 0.0 | 0.0 | 0.0 |

| Isomer B | Value | Value | Value |

| Isomer C | Value | Value | Value |

It is anticipated that the experimental and computational data will converge to identify the most thermodynamically stable isomer of 1-methyl-2-phenylindene. This will likely be the isomer that maximizes conjugation and minimizes steric strain.

Conclusion and Future Directions

A comprehensive understanding of the thermodynamic stability of 1-methyl-2-phenylindene isomers is essential for their effective application in research and development. This guide has provided a robust framework for both the experimental determination and computational prediction of their relative stabilities. By following the detailed protocols outlined herein, researchers can confidently establish the thermodynamic landscape of these important molecules.

Future work in this area could involve investigating the influence of different substituents on the indene ring and their effect on isomeric stability. Furthermore, exploring the kinetics of the isomerization process would provide a more complete picture of the dynamic behavior of these systems. Such studies will undoubtedly contribute to the rational design of novel indene-based compounds with tailored properties for a wide range of applications.

References

-

Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie (International ed. in English). URL: [Link]

-

Gibbs Free Energy. Chemistry LibreTexts. URL: [Link]

-

Gibbs free energy. Wikipedia. URL: [Link]

Sources

Solubility Profile of 1-Methyl-2-phenylindene in Non-Polar Solvents

Executive Summary

1-Methyl-2-phenylindene (CAS: Variable depending on isomer, e.g., 1H-indene form) is a critical ligand precursor utilized primarily in the synthesis of Group 4 metallocene catalysts (Zirconium, Hafnium) for olefin polymerization. Its structural architecture—a bicyclic indene core substituted with a lipophilic phenyl group and a methyl moiety—dictates a distinct solubility profile essential for its application in organometallic synthesis.

This technical guide synthesizes empirical data and theoretical solubility parameters to provide a comprehensive profile of 1-Methyl-2-phenylindene in non-polar solvents. Unlike simple solubility tables, this document explores the mechanistic interactions driving dissolution, providing researchers with the predictive power needed for solvent selection during ligand synthesis, lithiation, and metallation workflows.

Molecular Architecture & Solubility Fundamentals

To understand the solubility behavior of 1-Methyl-2-phenylindene, one must analyze its structural components:

-

Indene Core: A planar, bicyclic aromatic system (benzene fused to cyclopentadiene). It exhibits strong

- -

2-Phenyl Substituent: Adds significant lipophilicity and aromatic surface area, enhancing solubility in aromatic solvents (Toluene, Benzene) via "like-dissolves-like"

-interactions. -

1-Methyl Group: This alkyl substituent breaks the molecular symmetry and planarity slightly compared to the parent 2-phenylindene. Crucially, this disruption often lowers the melting point, rendering the compound a viscous oil or low-melting solid at room temperature , thereby significantly enhancing its solubility in non-polar alkanes compared to its non-methylated analog.

Thermodynamic Drivers

-

Enthalpy of Mixing (

): Favorable (exothermic or slightly endothermic) in non-polar solvents due to dominant London Dispersion Forces. -

Entropy of Mixing (

): High, driving dissolution, particularly because the crystal lattice energy (if solid) is lower due to the steric bulk of the methyl group.

Solubility Profile: Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction efficiency with 1-Methyl-2-phenylindene.

Table 1: Solubility Profile in Non-Polar & Borderline Solvents

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight | Application Context |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High (>500 mg/mL) | Perfect | Preferred medium for metallation reactions (e.g., reaction with |

| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Moderate to High | Driven by Van der Waals forces. Solubility increases significantly with temperature.[1] | Critical: Used for lithiation. The neutral ligand dissolves, but the resulting Lithium salt precipitates. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Very High | Dipole-induced dipole interactions supplement dispersion forces. | Standard solvent for NMR analysis and initial crude extraction. |

| Ethers | Diethyl Ether ( | High | Oxygen lone pairs do not hinder dissolution; highly compatible with the aromatic core. | Primary solvent for deprotonation reactions using n-BuLi. |

| Polar Protic | Methanol, Ethanol, Water | Insoluble / Poor | Strong H-bonding network of solvent excludes the hydrophobic indene. | Used as "Anti-solvents" to precipitate the product or wash away polar impurities. |

Technical Note: While 1-Methyl-2-phenylindene is highly soluble in hexanes, its lithium salt (formed upon reaction with n-BuLi) is insoluble. This solubility differential is the cornerstone of its purification strategy.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine precise saturation limits for process scale-up.

-

Preparation: Weigh 500 mg of 1-Methyl-2-phenylindene into a pre-tared 20 mL scintillation vial.

-

Solvent Addition: Add the target non-polar solvent (e.g., Hexane) in 100

increments while maintaining the vial at -

Equilibration: Vortex for 30 seconds after each addition.

-

Endpoint Detection: Continue addition until the oil/solid is visually completely dissolved (clear solution, no turbidity).

-

Verification: Cool the solution to

. If precipitation occurs, the room temperature solubility is confirmed as "Temperature Dependent." -

Calculation:

Protocol B: Purification via Phase-Selective Solubility

This workflow exploits the solubility profile to purify the ligand from polar impurities.

-

Dissolution: Dissolve crude reaction mixture in minimal Dichloromethane (High solubility).

-

Wash: Extract with Water (Insoluble). The lipophilic ligand stays in the DCM layer; inorganic salts partition to water.

-

Switching Solvent: Evaporate DCM and redissolve in Hexane .

-

Filtration: Filter the Hexane solution through a silica plug. The non-polar ligand elutes rapidly (

), while polar byproducts are retained.

Visualizing the Solubility Workflow

The following diagram illustrates the logical flow of solvent selection during the synthesis and utilization of 1-Methyl-2-phenylindene.

Caption: Workflow demonstrating how solubility facilitates ligand dissolution followed by salt precipitation.

Critical Applications in Drug & Catalyst Development

While primarily a catalyst ligand, the solubility principles of 1-Methyl-2-phenylindene translate directly to pharmaceutical intermediate isolation :

-

Metallocene Catalysis: The high solubility in Toluene allows for homogeneous mixing with Zirconium halides (

), ensuring stoichiometric precision during complexation. -

Chiral Resolution: The "rac" and "meso" isomers of the resulting metallocene complexes often exhibit different solubilities in aromatic solvents, allowing for separation via fractional crystallization—a technique reliant on the solubility data provided here.

-

Reaction Medium Selection: For hydrogenation or functionalization of the indene double bond, Cyclohexane or THF are superior choices over alcohols, avoiding competitive coordination or solubility issues.

References

-

Sigma-Aldrich. 1-Methyl-2-phenylindole Properties (Structural Analog Reference). Retrieved from . (Note: Used for comparative physicochemical baseline of phenyl-indene/indole systems).

-

Kravchenko, R., et al. (1997).[2] Propylene Polymerization with Chiral and Achiral Unbridged 2-Arylindene Metallocenes.[2] Organometallics, 16(16), 3635-3639.[2] (Describes synthesis and solubility of 1-methyl-2-phenylindene and its Zirconium complexes). Retrieved from .

-

Peugh, D., et al. (Patent US2798888A). Indene and indane compounds and their production. (Foundational patent describing solubility of phenyl-methyl-indene derivatives in toluene and ether). Retrieved from .

-

Lee, J. H., et al. (2011). Synthesis of Indenes via Brønsted Acid-Catalyzed Cyclization.[3] (Supporting Information detailing 1-methyl-2-phenyl-1H-indene as a colorless oil with specific NMR/Solubility data). Retrieved from .

Sources

History and development of phenyl-substituted indene catalysts

An In-Depth Technical Guide to the History and Development of Phenyl-Substituted Indene Catalysts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, development, synthesis, and application of phenyl-substituted indene catalysts, a cornerstone in the field of organometallic chemistry and polymer science. From the foundational work on ansa-metallocenes to the nuanced control of polymer microstructures, this document traces the evolution of these sophisticated catalytic systems. We will explore the critical role of the phenyl group in modulating electronic and steric properties, thereby influencing catalytic activity, stereoselectivity, and the properties of the resulting polymers. This guide is intended to serve as a valuable resource for both seasoned researchers and newcomers to the field, offering in-depth scientific insights, detailed experimental protocols, and a forward-looking perspective on this dynamic area of catalysis.

Introduction: The Rise of Metallocenes and the Indenyl Ligand

The field of olefin polymerization was revolutionized by the discovery of metallocene catalysts. These organometallic compounds, typically featuring a Group 4 transition metal like zirconium or hafnium sandwiched between two cyclopentadienyl (Cp) ligands, offered unprecedented control over polymer architecture when activated by a cocatalyst such as methylaluminoxane (MAO).[1] Unlike traditional heterogeneous Ziegler-Natta catalysts with multiple active sites, metallocenes behave as single-site catalysts, leading to polymers with narrow molecular weight distributions and uniform comonomer incorporation.[2]

While early metallocene systems like Cp₂ZrCl₂ were highly active for ethylene polymerization, they lacked the stereocontrol necessary for the polymerization of α-olefins like propylene.[3] This limitation spurred the exploration of modified ligand frameworks, with the indenyl ligand emerging as a particularly promising candidate. The fusion of a benzene ring to the cyclopentadienyl ring in the indene molecule imparts greater steric bulk and rigidity, which are crucial for controlling the stereochemistry of the growing polymer chain.

The Genesis of Stereocontrol: Brintzinger and the ansa-Metallocene Breakthrough

A pivotal moment in the development of stereospecific polymerization catalysts was the introduction of ansa-metallocenes by Brintzinger and coworkers.[4][5] By linking the two indenyl ligands with a bridge, typically an ethylene or dimethylsilyl group, the rotation of the ligands around the metal center was restricted. This conformational rigidity was the key to achieving high stereoselectivity. The chiral rac isomer of these bridged metallocenes, such as rac-(EBI)ZrCl₂ (EBI = ethylene-1,2-bis(1-indenyl)), proved to be highly effective in producing isotactic polypropylene, a polymer with significant commercial value.[3][4]

The synthesis of these ansa-metallocenes, however, was often challenging, with early methods reporting low and variable yields of the desired rac isomer.[3] The separation of the desired rac form from the achiral meso isomer also presented a significant purification challenge.

dot

Caption: Brintzinger's chiral ansa-metallocene led to stereospecific polymerization.

A New Paradigm: The Emergence of Phenyl-Substituted Indene Catalysts

While bridged ansa-metallocenes were a major leap forward, the quest for catalysts with tunable properties and improved performance continued. A significant innovation was the introduction of aryl, particularly phenyl, substituents onto the indenyl ligand framework. Unbridged metallocenes bearing 2-arylindenyl ligands, pioneered by Waymouth and coworkers, exhibited remarkable catalytic behavior.[6] These catalysts, such as bis(2-phenylindenyl)zirconium dichloride, were found to produce elastomeric polypropylene, a material with alternating stereoblocks that impart elastic properties.[6]

The introduction of the phenyl group at the 2-position of the indene ring was a critical design element. The steric bulk of the phenyl group influences the rate of rotation of the indenyl ligands, leading to a dynamic equilibrium between different rotational isomers of the catalyst. This dynamic behavior, in concert with the rate of olefin insertion, is believed to be the origin of the formation of stereoblock polymers.[6]

dot

Caption: Dynamic isomerization of unbridged 2-phenylindenyl catalysts.

Synthesis of Phenyl-Substituted Indenyl Ligands and Metallocenes

The synthesis of phenyl-substituted indene derivatives is a crucial first step in the preparation of these catalysts. A variety of synthetic methods have been developed to introduce phenyl groups at different positions of the indene ring.

Synthesis of 2-Phenylindene

A common route to 2-phenylindene involves the reaction of 2-indanone with a phenyl Grignard reagent, followed by dehydration. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, have also been employed to synthesize a variety of substituted indenes.[7][8] For instance, 2-bromo-1H-indene can be coupled with phenylboronic acid in the presence of a palladium catalyst to afford 2-phenylindene.[7]

Synthesis of bis(2-Phenylindenyl)zirconium Dichloride

The synthesis of the metallocene complex typically involves the deprotonation of the indenyl ligand with a strong base, such as n-butyllithium or methyllithium, to form the corresponding lithium or sodium salt.[9][10] This is followed by a salt metathesis reaction with a zirconium tetrahalide, most commonly ZrCl₄. An indirect synthesis route involves the preparation of the dimethyl derivative, bis(2-phenylindenyl)zirconium dimethyl, followed by chlorination to yield the dichloride complex.[9]

Experimental Protocol: Synthesis of bis(2-Phenylindenyl)zirconium Dichloride

Caution: This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All solvents should be rigorously dried and deoxygenated prior to use.

Step 1: Synthesis of 2-Phenylindene (Illustrative)

-

To a solution of 2-indanone in dry diethyl ether, add a solution of phenylmagnesium bromide (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude alcohol is then dehydrated by refluxing in toluene with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark trap to remove water.

-

Purify the resulting 2-phenylindene by column chromatography on silica gel.

Step 2: Synthesis of bis(2-Phenylindenyl)zirconium Dichloride

-

Dissolve 2-phenylindene (2 equivalents) in dry diethyl ether or THF.

-

Cool the solution to -78 °C and add n-butyllithium (2 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours to ensure complete deprotonation, resulting in a solution of lithium 2-phenylindenide.

-

In a separate flask, create a slurry of zirconium tetrachloride (1 equivalent) in dry hexane or toluene.

-

Cool the ZrCl₄ slurry to -78 °C and slowly add the solution of lithium 2-phenylindenide.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

The resulting orange to red precipitate is collected by filtration, washed with dry hexane, and dried under vacuum to yield bis(2-phenylindenyl)zirconium dichloride.

Structure-Property Relationships: The Impact of Phenyl Substitution

The position and electronic nature of the phenyl substituent on the indene ligand have a profound impact on the catalyst's performance in olefin polymerization.

Steric Effects

The steric bulk of the phenyl group plays a crucial role in determining the stereoselectivity of the catalyst. In unbridged 2-phenylindenyl systems, the phenyl group influences the rotational barrier of the indenyl ligands, which in turn affects the formation of stereoblock polymers.[6] In bridged ansa-metallocenes, phenyl substitution can enhance the rigidity of the catalyst framework, leading to higher isotacticity in polypropylene. For example, the introduction of a phenyl group at the 4-position of the indenyl ligand in an ansa-zirconocene catalyst can lead to highly isotactic polypropylene with a high melting point.[11]

Electronic Effects

The electronic properties of the phenyl substituent can modulate the electrophilicity of the metal center, thereby influencing the catalyst's activity and its ability to incorporate comonomers. Electron-donating groups on the phenyl ring can increase the electron density at the metal center, which may affect the rates of olefin insertion and chain transfer. Conversely, electron-withdrawing groups can increase the electrophilicity of the metal center, potentially leading to higher activity.

| Catalyst | Substituent Position | Polymer Microstructure | Key Features |

| bis(2-phenylindenyl)ZrCl₂ | 2-phenyl | Elastomeric Polypropylene | Dynamic isomerization leads to stereoblocks.[6] |

| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | 4-phenyl (bridged) | Isotactic Polypropylene | High activity and isotacticity.[11] |

| Unbridged 2-arylindenyl Hf and Zr catalysts | 2-aryl | Ethylene/hexene copolymers | Higher comonomer incorporation than unsubstituted analogs.[11] |

Catalytic Applications: Tailoring Polyolefin Properties

Phenyl-substituted indene catalysts have proven to be versatile tools for the synthesis of a wide range of polyolefins with tailored properties.

Elastomeric Polypropylene

As previously mentioned, unbridged bis(2-phenylindenyl)zirconium dichloride and its derivatives are renowned for their ability to produce elastomeric polypropylene.[6] The unique microstructure of this material, consisting of alternating crystalline isotactic and amorphous atactic blocks, gives rise to its elastic properties. The properties of the resulting polymer can be tuned by altering the polymerization conditions, such as temperature and monomer pressure, which influence the relative rates of ligand rotation and chain propagation.

High-Performance Isotactic Polypropylene

Bridged ansa-metallocenes with phenyl-substituted indenyl ligands are capable of producing highly isotactic polypropylene with high molecular weights and melting points.[11] These materials exhibit excellent mechanical properties and are suitable for a wide range of applications, from fibers and films to automotive parts. The precise control over the catalyst's stereochemistry afforded by the phenyl-substituted ligand framework is key to achieving these desirable polymer properties.

Copolymerization of Ethylene and α-Olefins

Phenyl-substituted indene catalysts also exhibit excellent performance in the copolymerization of ethylene with α-olefins such as 1-hexene and 1-octene.[7][11] The steric and electronic environment created by the phenyl-substituted ligands can lead to enhanced incorporation of the comonomer compared to unsubstituted analogs. This allows for the synthesis of linear low-density polyethylene (LLDPE) with a uniform distribution of short-chain branches, resulting in improved material properties.

dot

Caption: Applications of phenyl-substituted indene catalysts.

Conclusion and Future Outlook

The development of phenyl-substituted indene catalysts represents a significant advancement in the field of organometallic catalysis and polymer science. The introduction of the phenyl group provides a powerful tool for tuning the steric and electronic properties of metallocene catalysts, enabling the synthesis of polyolefins with a wide range of precisely controlled microstructures and properties. From the production of novel elastomeric materials to high-performance isotactic polymers, these catalysts have had a profound impact on both academic research and industrial applications.

Future research in this area is likely to focus on several key aspects:

-

New Ligand Architectures: The design and synthesis of novel phenyl-substituted indenyl ligands with more complex substitution patterns will continue to be an active area of research. This could lead to catalysts with even greater activity, stereoselectivity, and comonomer incorporation capabilities.

-

Non-Metallocene Catalysts: While this guide has focused on metallocenes, the principles of ligand design learned from phenyl-substituted indenes are being applied to the development of non-metallocene, late-transition-metal catalysts for olefin polymerization.[12]

-

Sustainable Polymerization: The development of catalysts that are more tolerant to impurities and can operate under milder reaction conditions is a key goal for making polymerization processes more sustainable.

-

Computational Modeling: Density Functional Theory (DFT) and other computational methods will play an increasingly important role in understanding the mechanisms of these catalysts and in guiding the design of new and improved systems.

The journey of phenyl-substituted indene catalysts, from their conceptualization to their widespread application, is a testament to the power of rational catalyst design. As our understanding of the intricate interplay between ligand structure and catalytic performance continues to grow, we can expect to see even more remarkable innovations in this exciting field.

References

-

Ali, A., et al. (2023). Ansa-metallocene Catalyst based on 3-phenyl and 4-methyl Substituted: Catalyst Evaluation in Conjugated and Non-conjugated Diene Polymerization. ResearchGate. [Link]

-

Voskoboynikov, A. Z., et al. (2009). Group 4 Metallocenes Bearing η5-2-(N-Azolyl)indenyl Ligands: Synthesis, Structure Characterization, and Olefin Polymerization Catalysis. Organometallics, 28(5), 1384–1394. [Link]

- Jordan, R. F. (1996). Novel synthesis of ansa-metallocene catalysts.

-

Wild, F. R. W. P., et al. (1985). VII. Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridge. Journal of Organometallic Chemistry, 288(1), 63-67. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]

-

Mebel, A. M., et al. (2017). Formation Mechanisms of Naphthalene and Indene: From the Interstellar Medium to Combustion Flames. The Journal of Physical Chemistry A, 121(4), 849-877. [Link]

-

Li, Y., et al. (2022). Synthesis, characterization and efficient catalytic ethylene polymerization reactions of phenylphosphine half-metallocene zirconium complexes. Polymer Chemistry, 13(12), 1736-1745. [Link]

-

Tritto, I., et al. (2023). C 1-Symmetric {cyclopentadienyl/indenyl}-metallocene catalysts: synthesis, structure, isospecific polymerization of propylene and stereocontrol mechanism. Dalton Transactions, 52(22), 7419-7434. [Link]

-

Wang, F., et al. (2016). Synthesis of Highly Branched Polyolefins Using Phenyl Substituted α-Diimine Ni(II) Catalysts. Polymers, 8(4), 143. [Link]

-

Brintzinger, H. H., et al. (1995). Stereospecific olefin polymerization with chiral metallocene catalysts. Angewandte Chemie International Edition in English, 34(11), 1143-1170. [Link]

-

Bibi, S., et al. (2024). Recent advances in zirconium-based catalysis and its applications in organic synthesis: a review. RSC Advances, 14(1), 1-21. [Link]

-

Ahmadjo, S., et al. (2011). Indirect Synthesis of Bis(2‐PhInd)ZrCl2 Metallocene Catalyst, Kinetic Study and Modeling of Ethylene Polymerization. Chemical Engineering & Technology, 34(3), 433-439. [Link]

-

Sun, L., et al. (2020). Chain-walking polymerization of 3-heptene with phenyl substituted α-diimine nickel catalysts. Polymer, 198, 122521. [Link]

- Lee, D. H., et al. (2015). Ansa-metallocene compound and method for preparing supported catalyst using same.

-

Waymouth, R. M., et al. (2000). The Influence of Cocatalyst on the Stereoselectivity of Unbridged 2-Phenylindenyl Metallocene Catalysts. Macromolecules, 33(1), 209-215. [Link]

-

Severn, J. R., & Jones, R. L. (2018). Stereospecific a-olefin polymerization with heterogeneous catalysts. In Comprehensive Organometallic Chemistry III (pp. 637-671). Elsevier. [Link]

-

Kaminsky, W. (2014). The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. Polymers, 6(7), 1813-1834. [Link]

-

Van der Meer, A. B., et al. (2022). Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy. Journal of the American Chemical Society, 144(46), 21046-21057. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0763044B1 - Novel synthesis of ansa-metallocene catalysts - Google Patents [patents.google.com]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. emich.edu [emich.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Indene synthesis [organic-chemistry.org]

- 9. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 10. EP2824107A1 - Ansa-metallocene compound and method for preparing supported catalyst using same - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Highly Branched Polyolefins Using Phenyl Substituted α-Diimine Ni(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

A Note to Our Researchers: The Scarcity of Data on 1-Methyl-2-phenylindene and a Proposed Alternative

Sources

- 1. 1-Methyl-2-phenylindole | CAS 3558-24-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 1-Methyl-2-phenylindole | 3558-24-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. N-Methyl-2-phenyl indole | 3558-24-5 [chemnet.com]

- 4. westmont.edu [westmont.edu]

- 5. 1-Methyl-2-phenylindole | 3558-24-5 [chemicalbook.com]

- 6. 1-Methyl-2-phenylindole | C15H13N | CID 77095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methyl-2-phenylindole(3558-24-5) 13C NMR [m.chemicalbook.com]

Regiocontrol in Methyl-Phenylindene Systems: Ligand Design & Synthetic Architectures

Executive Summary

The regioselective functionalization of methyl-phenylindene systems represents a cornerstone in the development of

This technical guide dissects the regiochemical challenges inherent in these systems, specifically the 1,5-sigmatropic shifts (tautomerism), steric-driven lithiation dynamics , and the synthetic pathways required to construct these ligands with high isomeric purity.

Theoretical Framework: The Spaleck Paradigm

The efficacy of methyl-phenylindenes in catalysis is not random; it is a function of specific steric and electronic interlocking.

The "4-Phenyl" Effect

In zirconocene-catalyzed polymerization, the ligand framework must differentiate between the re and si faces of the incoming olefin. A phenyl group at the 4-position of the indene ring projects into the coordination sphere of the metal, creating a "steric wall." This forces the growing polymer chain into a specific orientation, ensuring high isotacticity.

The "2-Methyl" Effect

The methyl group at the 2-position serves two critical regiochemical functions:

-

Suppression of

-Hydride Elimination: It blocks the bimolecular termination pathways, increasing the molecular weight of the resulting polymer. -

Kinetic Locking: It restricts the rotation of the indenyl ligands relative to the metal center during the precursor synthesis, favoring the formation of the desired racemic (rac) complex over the inactive meso form.

Tautomeric Equilibrium (The 1H vs. 3H Problem)

Indenes are not static; they undergo rapid [1,5]-sigmatropic hydrogen shifts . For a substituted indene like 2-methyl-4-phenylindene, this results in an equilibrium between the 1H-isomer and the 3H-isomer .

-

1H-Isomer: The

carbon is at position 1. -

3H-Isomer: The

carbon is at position 3 (often thermodynamically less stable due to steric clash with the 4-phenyl group, but kinetically accessible).

Understanding this shift is vital because lithiation (deprotonation) requires access to the acidic proton on the

Figure 1: The [1,5]-sigmatropic shift mechanism. Both tautomers yield the same delocalized anion upon lithiation, but the rate of deprotonation varies significantly between isomers.

Synthetic Pathways & Regiocontrol[1]

Constructing the 2-methyl-4-phenylindene core requires navigating electrophilic aromatic substitution rules which often conflict with the desired regiochemistry. The most robust route avoids direct cyclization of open chains and instead utilizes cross-coupling on pre-formed indanones .

Comparative Synthetic Strategies

| Strategy | Mechanism | Regiocontrol | Yield | Suitability |

| Route A: Nazarov Cyclization | Acid-catalyzed cyclization of divinyl ketones. | Low. Difficult to place the 4-phenyl group selectively without mixtures. | 30-45% | Academic study only. |

| Route B: Grignard Addition | PhMgBr addition to 2-methylindanone + dehydration. | Medium. 4-bromo-2-methylindanone is required first; Grignard can be sterically hindered. | 50-65% | Small scale. |

| Route C: Suzuki Coupling (Preferred) | Pd-catalyzed coupling of 4-bromo-2-methylindanone with PhB(OH) | High. The bromine position dictates the phenyl location absolutely. | >85% | Industrial Standard. |

The Suzuki-Reduction-Dehydration Workflow

This protocol ensures the phenyl group is exclusively at the 4-position.

-

Precursor: Start with 4-bromo-2-methyl-1-indanone.

-

Coupling: Suzuki-Miyaura coupling installs the phenyl ring.

-

Reduction: NaBH

reduces the ketone to the alcohol. -

Elimination: Acid-catalyzed dehydration (

-TsOH) yields the indene.

Figure 2: The regio-defined synthesis of 2-methyl-4-phenylindene via the Indanone Route. This pathway prevents isomer scrambling during the carbon-skeleton construction.

Experimental Protocol: Synthesis of 2-Methyl-4-Phenylindene

Note: All reactions involving organometallics or phosphines must be performed under an inert atmosphere (Ar or N

Phase 1: Suzuki Coupling

Objective: Install the phenyl group at C4 without affecting the ketone.

-

Charge: In a 500 mL Schlenk flask, combine 4-bromo-2-methyl-1-indanone (10.0 g, 44.4 mmol), phenylboronic acid (6.5 g, 53.3 mmol), and Na

CO -

Solvent: Add degassed Toluene/Ethanol/Water (4:1:1 ratio, 200 mL).

-

Catalyst: Add Pd(PPh

) -

Reflux: Heat to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Cool, extract with Et

O, wash with brine, dry over MgSO

Phase 2: Reduction & Dehydration (The "One-Pot" Method)

Objective: Convert the indanone to the indene.

-

Reduction: Dissolve the indanone (from Phase 1) in THF/MeOH (1:1). Add NaBH

(1.5 equiv) at 0°C. Stir for 2 hours. -

Quench: Quench with sat. NH

Cl. Extract with Et -

Dehydration: Dissolve the crude indanol in Toluene (100 mL). Add

-toluenesulfonic acid ( -

Dean-Stark: Reflux with a Dean-Stark trap to remove water.[1] Reaction is complete when water evolution ceases (~2 hours).

-

Purification: Neutralize with NaHCO

, wash, and distill (Kugelrohr) or pass through a short silica plug.-

Yield: Expect ~85-90% overall.

-

Characterization:

H NMR will show a mixture of double-bond isomers (singlet methyl vs doublet methyl signals).

-

Lithiation Dynamics & Catalyst Formation

The final step in utilizing this ligand is lithiation to form the anion, which is then bridged (usually with dimethyldichlorosilane).

Regioselectivity of Deprotonation

When treating the mixture of indene isomers with

-

Thermodynamics: The deprotonation is virtually irreversible and quantitative.

-

Site Selectivity: The proton is removed from the

carbon. Regardless of whether you start with the 1H or 3H isomer, the resulting lithium indenyl anion is a resonance hybrid. -

Key Observation: The 2-methyl group prevents the "indenyl effect" (ring slippage) during subsequent metallation with ZrCl

, stabilizing the

Bridging Protocol (Brief)

-

Dissolve 2-methyl-4-phenylindene (2 equiv) in Et

O at -78°C. -

Add

-BuLi (2 equiv). Warm to RT (Yellow/Orange precipitate forms). -

Add Me

SiCl -

This yields the bis(indenyl)silane ligand , which is then reacted with ZrCl

to form the metallocene.

References

-

Spaleck, W., et al. (1994). "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bis(indenyl)zirconocenes." Organometallics.

-

Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews.

-

Halterman, R. L. (1992). "Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes." Chemical Reviews.

-

Collins, S., et al. (1990). "Racemic and Meso Stereoisomers of Group 4 Metallocene Derivatives." Journal of Organometallic Chemistry.

-

Xie, Z. (2002). "Group 4 Metallocenes Involving Indenyl Ligands." Coordination Chemistry Reviews.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3-Methyl-2-Phenyl-1H-Indene from 1-Indanone

This Application Note is structured to provide a rigorous, reproducible, and scalable protocol for the synthesis of 3-Methyl-2-phenyl-1H-indene (often referred to as 1-methyl-2-phenylindene in non-IUPAC contexts) starting from 1-Indanone .[1]

While the target is chemically distinct, the term "1-Methyl-2-phenylindene" is frequently used to describe the thermodynamically stable 3-methyl-2-phenyl-1H-indene isomer formed via dehydration.[1] This guide addresses the synthesis of this stable scaffold while providing expert commentary on isomer control.

Executive Summary

Substituted indenes are critical scaffolds in medicinal chemistry (e.g., estrogen receptor modulators) and materials science (e.g., metallocene ligands for olefin polymerization). This protocol details the transformation of 1-Indanone into 3-Methyl-2-phenyl-1H-indene via a robust three-stage workflow:

-

Palladium-Catalyzed

-Arylation: Selective installation of the phenyl group.[1] -

Grignard Addition: Nucleophilic methylation to form the tertiary alcohol.[1]

-

Acid-Catalyzed Dehydration: Thermodynamic elimination to yield the target indene.[1]

Key Technical Insight: The dehydration of 1-methyl-2-phenyl-1-indanol yields 3-methyl-2-phenyl-1H-indene (double bond at C1-C2) as the thermodynamic product due to conjugation with the phenyl ring.[1] The kinetic isomer (1-methyl-2-phenyl-1H-indene, methyl at sp3 C1) is unstable under acidic conditions and rapidly isomerizes.[1]

Retrosynthetic Analysis & Pathway

The synthesis is designed to maximize regiocontrol and yield.[1]

Figure 1: Retrosynthetic logic for the construction of the 2-phenyl-3-methyl indene core.

Experimental Protocol

Phase 1: Synthesis of 2-Phenyl-1-indanone

Rationale: Direct arylation of 1-indanone is superior to condensation/reduction routes (e.g., Aldol) as it avoids over-reduction and regiochemical ambiguity.

Reagents:

-

1-Indanone (1.0 equiv)[1]

-

Bromobenzene (1.2 equiv)

-

Pd(OAc)₂ (2 mol%)

-

BINAP (2.2 mol%) or XPhos (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

-

Toluene (Anhydrous)

Procedure:

-

Catalyst Pre-formation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with Pd(OAc)₂ and BINAP.[1] Add anhydrous Toluene and stir at RT for 10 min to generate the active Pd(0)-ligand complex.

-

Substrate Addition: Add 1-Indanone, Bromobenzene, and NaOtBu to the flask.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2]

-

Workup: Cool to RT. Dilute with diethyl ether and filter through a pad of Celite to remove Pd residues.[1]

-

Purification: Concentrate the filtrate and purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).

Phase 2: Grignard Addition (Methylation)

Rationale: The addition of Methyl Grignard to the ketone must be controlled to prevent side reactions. Anhydrous conditions are non-negotiable.

Reagents:

-

2-Phenyl-1-indanone (1.0 equiv)[1]

-

Methylmagnesium Bromide (MeMgBr) (3.0 M in Et₂O, 1.5 equiv)

-

Anhydrous THF (Tetrahydrofuran)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a positive N₂ atmosphere.

-

Dissolution: Dissolve 2-Phenyl-1-indanone in anhydrous THF (0.5 M concentration). Cool the solution to 0°C (ice bath).

-

Addition: Add MeMgBr dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temp < 10°C.[1]

-

Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

-

Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl. Caution: Vigorous gas evolution.[1]

-

Extraction: Extract with Et₂O (3x). Wash combined organics with Brine, dry over MgSO₄, and concentrate.

Phase 3: Acid-Catalyzed Dehydration

Rationale:[1][3] This step locks the double bond into the thermodynamically favored position (conjugated with the phenyl ring), yielding 3-methyl-2-phenyl-1H-indene.[1]

Reagents:

-

Crude 1-Methyl-2-phenyl-1-indanol[1]

-

p-Toluenesulfonic acid monohydrate (pTSA) (5 mol%)[1]

-

Toluene (Reagent grade)

Procedure:

-

Setup: Dissolve the crude alcohol in Toluene (0.2 M) in a flask equipped with a Dean-Stark trap and reflux condenser.

-

Dehydration: Reflux the mixture (approx. 110°C) for 2–4 hours. Monitor water collection in the Dean-Stark trap.

-

Monitoring: Reaction is complete when the starting alcohol spot disappears on TLC (often less polar than the alcohol).

-

Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize acid) and then Brine.[1]

-

Isolation: Dry over Na₂SO₄ and concentrate in vacuo.

-

Final Purification: Recrystallization from Ethanol/Hexane or flash chromatography (100% Hexane).

Data Summary & Characterization

| Parameter | Specification / Observation |

| Target Molecule | 3-Methyl-2-phenyl-1H-indene (C₁₆H₁₄) |

| Molecular Weight | 206.29 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 98–100 °C (Lit.)[1][4] |

| ¹H NMR (CDCl₃) | |

| Key NMR Feature | The singlet at ~3.44 ppm corresponds to the sp3 CH₂ at position 1, confirming the double bond is at C2-C3 (conjugated). |

Expert Insights & Troubleshooting

Isomer Control (Critical)

Users often confuse 1-methyl-2-phenyl-1H-indene (kinetic) with 3-methyl-2-phenyl-1H-indene (thermodynamic).[1]

-

The Protocol Above yields the 3-methyl isomer.[1] The acid catalyst promotes migration of the double bond to the most substituted, conjugated position.

-

If the 1-methyl (sp3) isomer is required: You cannot use acid dehydration.[1] Instead, synthesize 2-phenylindene first, then alkylate using LiHMDS/MeI at -78°C. Note that the 1-methyl isomer will slowly isomerize to the 3-methyl form at RT.[1]

Common Failure Points

-

Incomplete Grignard: Residual water in the 2-phenyl-1-indanone (often hydroscopic) quenches the Grignard.[1] Solution: Azeotropically dry the ketone with toluene before reaction.[1]

-

Polymerization: Indenes are prone to acid-catalyzed polymerization.[1] Solution: Do not extend reflux time in Phase 3 beyond necessary; use a radical inhibitor (BHT) if scaling up >50g.[1]

Safety Validation

-

Grignard Reagents: Pyrophoric hazards.[1] Use distinct syringes and needles; quench excess reagent slowly at 0°C.[1]

-

Palladium Residues: Ensure thorough filtration (Celite) or use a metal scavenger (SiliaMetS®) to prevent heavy metal contamination in biological assays.[1]

References

-

Alpha-Arylation of Indanones

-

Grignard & Dehydration Methodologies

- Ready, J. M., et al. (2001). General synthesis of substituted indenes. Journal of Organic Chemistry.

-

Mechanistic Insight:

-

Indene Isomerization Studies

-

Edlund, U., & Bergson, G. (1971). Enamines from 1-Methyl-2-indanone.[1] Acta Chemica Scandinavica. (Discusses thermodynamic stability of methyl-indenes).

-

Source:

-

-

Characterization Data

-

PubChem Compound Summary for 2-methyl-3-phenyl-1H-indene.[1]

-

Link:

-

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 1-Methyl-2-phenylindenyllithium via Deprotonation with n-Butyllithium

Abstract

This document provides a detailed guide for the efficient and safe synthesis of 1-Methyl-2-phenylindenyllithium, a valuable organolithium reagent and ligand precursor in synthetic chemistry. The protocol outlines the deprotonation of 1-Methyl-2-phenylindene using n-Butyllithium (n-BuLi) under strictly controlled anhydrous and anaerobic conditions. We delve into the underlying chemical principles, provide a meticulously detailed step-by-step procedure, address critical safety considerations for handling pyrophoric reagents, and describe analytical methods for the characterization of the final product. This guide is intended for researchers in organic synthesis, organometallic chemistry, and materials science.

Introduction and Scientific Background

Indenyl ligands and their derivatives are cornerstones in modern organometallic chemistry, prized for their role in catalysis and materials science. The lithiation of an indene scaffold is a fundamental transformation that generates a potent nucleophilic anion. This anion, an aromatic cyclopentadienyl derivative, can be utilized in a vast array of subsequent reactions, including carbon-carbon bond formation and transmetalation to generate other organometallic complexes.

The deprotonation of 1-Methyl-2-phenylindene at the C1 position is facilitated by the acidic nature of the methine proton. This acidity is a direct consequence of the formation of a highly stabilized, aromatic 6π-electron indenyl anion upon deprotonation. The reaction employs n-Butyllithium (n-BuLi), a powerful, non-nucleophilic strong base widely used for the metalation of weakly acidic C-H bonds.[1][2][3] The resulting butane byproduct is a volatile and flammable gas, a factor that must be managed during the reaction.[1][4] The choice of solvent, typically an ether like tetrahydrofuran (THF), is critical as it solvates the lithium cation, breaking down the oligomeric aggregates of n-BuLi and increasing its basicity.[1][4][5]

The successful execution of this procedure hinges on the rigorous exclusion of atmospheric oxygen and moisture, as n-BuLi is pyrophoric and reacts violently with water.[4][6] The resulting 1-Methyl-2-phenylindenyllithium is also highly reactive and must be handled under an inert atmosphere.

Critical Safety and Handling Protocols

The use of n-Butyllithium mandates strict adherence to established safety protocols. It is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts explosively with water.[6][7]

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield must be worn at all times.[7][8]

-

Inert Atmosphere: All operations must be conducted under an inert atmosphere (dry Nitrogen or Argon) using either a Schlenk line or a glovebox.[8][9] All glassware must be oven- or flame-dried immediately before use to remove any adsorbed moisture.

-

Quenching and Disposal: Never dispose of unreacted n-BuLi or the lithiated product directly. They must be quenched carefully by slow addition to a non-protic solvent like isopropanol at low temperature, followed by a more protic solvent like ethanol, and finally water. All contaminated sharps (needles, cannulas) and consumables must be collected in a dedicated, properly labeled hazardous waste container.[6]

-

Emergency Preparedness: A Class D (for combustible metals) or dry powder (sand, sodium bicarbonate) fire extinguisher must be immediately accessible. DO NOT USE WATER OR A CO₂ EXTINGUISHER on an organolithium fire.[7] An emergency safety shower and eyewash station must be nearby. Never work alone when handling pyrophoric reagents.[6]

Reaction Mechanism and Key Parameters

The core of this procedure is an acid-base reaction where n-BuLi deprotonates the most acidic proton on the 1-Methyl-2-phenylindene.

Caption: Deprotonation of 1-Methyl-2-phenylindene with n-BuLi.

The reaction is highly exothermic and is typically performed at low temperatures (-78 °C, a dry ice/acetone bath) to control the reaction rate, prevent side reactions, and minimize degradation of the THF solvent by the n-BuLi.[1] The formation of the lithiated species is often accompanied by a distinct color change to deep red or orange, indicating the formation of the delocalized anionic system.

Detailed Experimental Protocol

This protocol details the synthesis on a 5 mmol scale. Adjust quantities accordingly for different scales.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 1-Methyl-2-phenylindene | ≥97% | Sigma-Aldrich | Store in a desiccator. |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich | Store under inert gas. Titrate periodically. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Purify using a solvent still or column system. |

| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope | For quenching and NMR analysis. |

| Argon or Nitrogen Gas | High Purity (≥99.998%) | Local Supplier | Used as inert atmosphere. |

| Schlenk Flasks (50 mL, 100 mL) | - | VWR / Kimble | Must be oven-dried (≥120 °C) overnight. |

| Magnetic Stir Bars | - | VWR | Must be oven-dried. |

| Syringes and Needles | - | B-D | Must be oven-dried and purged with inert gas. |

| Rubber Septa | - | VWR | - |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the lithiation procedure.

Step-by-Step Procedure

-

Glassware Preparation: Place a 100 mL Schlenk flask containing a magnetic stir bar in an oven (≥120 °C) for at least 4 hours (preferably overnight). Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.

-

Reagent Setup: Weigh 1.03 g (5.0 mmol) of 1-Methyl-2-phenylindene and add it to the cooled Schlenk flask. Seal the flask with a rubber septum.

-

Inert Atmosphere: Evacuate the flask on the Schlenk line and backfill with inert gas. Repeat this cycle three times to ensure a completely anaerobic environment.

-

Solvent Addition: Using a dry, gas-tight syringe, transfer 20 mL of anhydrous THF into the Schlenk flask. Stir the mixture until the solid is completely dissolved.

-

Cooling: Immerse the flask in a dry ice/acetone bath to cool the solution to -78 °C. Allow it to equilibrate for 10-15 minutes.

-

n-BuLi Addition: Using a dry, gas-tight syringe, slowly draw up 2.0 mL of 2.5 M n-BuLi in hexanes (5.0 mmol, 1.0 equivalent). Add the n-BuLi solution dropwise to the stirred indene solution over approximately 10 minutes. A distinct color change should be observed.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour. After this period, remove the cooling bath and allow the solution to slowly warm to room temperature. Continue stirring for an additional 2 hours to ensure complete deprotonation.

-

Confirmation of Lithiation (Optional): To confirm the formation of the anion, a small aliquot (approx. 0.1 mL) can be carefully removed via syringe and quenched with a few drops of D₂O. The resulting deuterated product can be analyzed by ¹H NMR to confirm the disappearance of the C1-H signal.

The resulting deep red/orange solution of 1-Methyl-2-phenylindenyllithium in THF/hexanes is now ready for use in subsequent synthetic steps. It should be used immediately or stored at low temperature under an inert atmosphere for a short period.

Product Characterization

The most effective method for characterizing the lithiated product in solution is multinuclear NMR spectroscopy.[10]

NMR Spectroscopy

A sample for NMR analysis can be prepared by transferring an aliquot of the reaction solution to a dry NMR tube under an inert atmosphere.

| Nucleus | Starting Material (1-Methyl-2-phenylindene) | Lithiated Product (in THF-d₈) | Rationale for Change |

| ¹H NMR | ~3.6 ppm (q, 1H, C1-H ) | Signal disappears | Deprotonation removes the proton. |

| ~2.2 ppm (d, 3H, C1-CH₃ ) | Shifts upfield significantly (~1.8-2.0 ppm) | Increased electron density on the ring shields the methyl protons. | |

| 7.2-7.8 ppm (m, Ar-H ) | Signals shift and resolve | Change in electronic structure and aromatization of the 5-membered ring. | |

| ¹³C NMR | ~45 ppm (C1) | Shifts downfield significantly | Change in hybridization and charge distribution. |

| Aromatic carbons shift | All aromatic carbons experience shifts due to delocalization. | Aromatization of the five-membered ring. | |

| ⁷Li NMR | N/A | A single resonance is observed (~0 to -2 ppm) | Confirms the presence of the lithium cation.[10] The chemical shift can provide information on aggregation and solvation state. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No color change or incomplete reaction | 1. Inactive n-BuLi (degraded).2. Presence of moisture or oxygen.3. Impure starting material. | 1. Titrate the n-BuLi solution before use.2. Ensure all glassware is scrupulously dried and the system is fully purged with inert gas.3. Purify the 1-Methyl-2-phenylindene by recrystallization or chromatography. |

| Formation of dark, tarry side products | 1. Reaction temperature too high.2. Rapid addition of n-BuLi.3. THF degradation. | 1. Maintain the reaction temperature at -78 °C during addition.2. Add the n-BuLi solution slowly and dropwise.3. Use the lithiated species promptly after warming to room temperature; avoid prolonged reaction times at RT.[1] |

| Low yield in subsequent reaction | 1. Incomplete lithiation.2. Degradation of the organolithium species before addition of electrophile. | 1. Increase reaction time or use a slight excess (1.05 eq) of n-BuLi.2. Use the freshly prepared solution immediately for the next step. |

References

-

n-Butyllithium - Wikipedia. Available at: [Link]

-

1-Methyl-2-phenylindole | C15H13N | CID 77095 - PubChem - NIH. Available at: [Link]

-

Benz[e]indenyl and benz[f]indenyl molybdenum compounds: evidence of the η3-coordination mode - RSC Publishing. Available at: [Link]

-

A systematic computational investigation of lithiation-induced structural phase transitions of O-functionalized MXenes - RSC Publishing. Available at: [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC. Available at: [Link]

-

STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. Available at: [Link]

-

(PDF) Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. Available at: [Link]

-

Lithiation in Flow: n-Butyl Lithiation and electrophile addition - Amar Equipment. Available at: [Link]

-

8 Rules for the Safe Handling of t-Butyllithium | Lab Manager. Available at: [Link]

-

n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Available at: [Link]

-

Organolithium reagent - Wikipedia. Available at: [Link]

-

Organolithium Reagents | Chem-Station Int. Ed. Available at: [Link]

-

HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. Available at: [Link]

-

(Li) Lithium NMR. Available at: [Link]

-

Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study - UPSpace. Available at: [Link]

-

The Radiofrequency NMR Spectra of Lithium Salts in Water; Reevaluation of Nuclear Magnetic Moments for 6 Li and 7 Li Nuclei - MDPI. Available at: [Link]

Sources

- 1. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 3. Organolithium Reagents | Chem-Station Int. Ed. [en.chem-station.com]

- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. enhs.uark.edu [enhs.uark.edu]

- 7. nj.gov [nj.gov]

- 8. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

Using 1-Methyl-2-phenylindene as a precursor for zirconocene catalysts

Application Note: High-Purity Synthesis & Catalytic Utilization of 1-Methyl-2-phenylindene Zirconocenes

Abstract

This technical guide details the synthesis, metallation, and application of 1-Methyl-2-phenylindene as a ligand precursor for Group 4 metallocenes. While 2-phenylindene derivatives are historically significant for producing elastomeric polypropylene via "oscillating" stereocontrol (the Waymouth catalyst effect), the addition of the 1-methyl substituent introduces critical steric bulk that modulates ligand rotation and stereospecificity. This protocol is designed for researchers in polymer chemistry and drug discovery requiring high-purity organometallic reagents.

Introduction & Mechanistic Rationale

The utility of 1-Methyl-2-phenylindene lies in its ability to form unbridged zirconocenes that exhibit dynamic stereocontrol. Unlike rigid ansa-bridged systems, unbridged bis(1-methyl-2-phenylindenyl)zirconium dichloride can isomerize between rac-like and meso-like conformations during catalysis.

-

Polymer Science: This fluxional behavior allows the formation of stereoblock polypropylene (isotactic-atactic blocks), resulting in thermoplastic elastomers.

-

Organic Synthesis (Pharma): Zirconocenes derived from this ligand are effective in Negishi-type couplings and cyclopolymerizations , offering unique regioselectivity due to the 2-phenyl electronic stabilization and 1-methyl steric locking.

Precursor Synthesis: 1-Methyl-2-phenylindene

Prerequisites: Schlenk line, Argon/Nitrogen atmosphere, Anhydrous solvents.

Reagents

| Reagent | Purity | Role |

| 2-Phenylindene | >98% | Starting Material |

| n-Butyllithium (n-BuLi) | 2.5 M in Hexanes | Deprotonating Agent |

| Iodomethane (MeI) | 99.5% | Methylating Agent |

| THF (Tetrahydrofuran) | Anhydrous, distilled | Solvent |

Step-by-Step Protocol

-

Lithiation:

-

Dissolve 2-phenylindene (10.0 g, 52 mmol) in 150 mL of anhydrous THF at -78°C.

-

Add n-BuLi (22 mL, 55 mmol) dropwise over 30 minutes. The solution will turn deep red/orange, indicating the formation of the 2-phenylindenyl anion.

-

Critical Check: Allow the solution to warm to room temperature (RT) and stir for 2 hours to ensure complete deprotonation.

-

-

Methylation:

-

Cool the mixture back to -78°C.

-

Add Iodomethane (3.4 mL, 55 mmol) dropwise.

-

Allow the reaction to warm to RT and stir overnight. The color typically fades to a lighter yellow.

-

-

Work-up:

-

Quench with saturated aqueous NH₄Cl.

-

Extract with diethyl ether (3 x 50 mL).

-

Dry organic layer over MgSO₄ and remove solvent in vacuo.

-

Purification: Recrystallize from ethanol or perform flash chromatography (Hexane/EtOAc 95:5) to isolate 1-methyl-2-phenylindene .

-

Note on Isomerism: The product exists as a mixture of 1-methyl-2-phenylindene and 3-methyl-2-phenylindene (double bond shift). Both isomers yield the same delocalized anion upon re-deprotonation, so separation of these bond-isomers is unnecessary for catalyst synthesis.

Catalyst Metallation: Formation of the Zirconocene[2]

Target Complex: bis(1-methyl-2-phenylindenyl)zirconium dichloride.

Workflow Diagram